2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Description

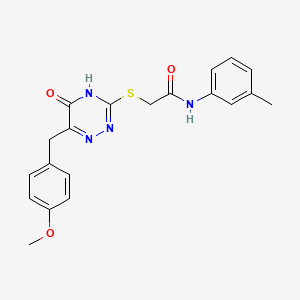

The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a triazine derivative featuring a 1,2,4-triazin-3-yl core substituted with a 4-methoxybenzyl group at position 4. A thioether linkage connects the triazin ring to an acetamide moiety, which is further substituted with an m-tolyl (meta-methylphenyl) group.

Properties

IUPAC Name |

2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-4-3-5-15(10-13)21-18(25)12-28-20-22-19(26)17(23-24-20)11-14-6-8-16(27-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSFFOIMURWHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of the triazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.

- Molecular Formula : C19H18N4O3S

- Molecular Weight : 382.44 g/mol

- IUPAC Name : 2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(m-tolyl)acetamide

This compound features a triazine core, which is known for its pharmacological potential, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated broad-spectrum antibacterial activity against various pathogens. Compounds containing the terminal amide fragment were noted for their enhanced antibacterial effects compared to their carboxylic acid counterparts .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5f | 50 | Antitubercular |

| 5d | 25 | Antibacterial |

| 5g | 30 | Antibacterial |

The most potent compound in the study exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating its potential as an antitubercular agent .

Anticancer Activity

The anticancer properties of related triazine derivatives have also been explored. A systematic evaluation of synthesized compounds revealed significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The results suggested that modifications on the benzyl group influenced the overall activity, with electron-withdrawing groups generally enhancing efficacy .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| MCF-7 | 15 | Compound 5f |

| MDA-MB-231 | 20 | Compound 5g |

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways. For example, the presence of a triazine moiety has been linked to inhibition of leucyl-tRNA synthetase, a critical enzyme in protein synthesis, which could explain the observed antibacterial and anticancer activities .

Case Studies

- Antibacterial Efficacy : In a comparative study involving various triazine derivatives, compound 5f demonstrated superior antibacterial activity when compared to standard antibiotics like Ciprofloxacin and Rifampicin. This suggests that structural modifications can significantly enhance biological activity .

- Anticancer Screening : A series of synthesized triazine compounds were tested on multiple cancer cell lines, revealing that specific substitutions on the triazine ring could lead to increased cytotoxicity against cancer cells. The study highlighted the importance of molecular structure in dictating pharmacological outcomes .

Comparison with Similar Compounds

Structural Comparisons

Triazine Derivatives with Sulfonamide/Phosphonate Groups

- 4-Chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives ():

These compounds replace the acetamide group with a sulfonamide linkage. The sulfonamide’s higher acidity may enhance solubility but reduce membrane permeability compared to the acetamide in the target compound. QSAR studies highlighted alkylthio groups as critical for anticancer activity . - Phosphonate-linked triazin derivatives (): Compounds like (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonic acids incorporate phosphonate groups, which improve antioxidant activity (e.g., compound 81f). The target compound’s thioether-acetamide linker may prioritize different bioactivity pathways, such as enzyme inhibition over antioxidant effects .

Acetamide-Linked Heterocycles

- Imidazo[2,1-b]thiazole-acetamide hybrids ():

These compounds (e.g., 5k–5n) feature imidazo[2,1-b]thiazole cores linked to acetamide groups. Substituents like 4-chlorophenyl or 4-fluorobenzyl influence melting points (80–118°C) and lipophilicity. The target compound’s m-tolyl group likely enhances metabolic stability compared to halogenated aryl groups . - Pyridazin-3(2H)-one derivatives (): FPR2 agonists such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide share the 4-methoxybenzyl motif but use pyridazinone cores. The triazinone in the target compound may offer distinct hydrogen-bonding interactions for receptor binding .

Thioether-Acetamide Inhibitors

- Schistosoma mansoni protease inhibitors (): Compound 19 (2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide) shares the thioether-acetamide-m-tolyl architecture. Its IC₅₀ of 102.5 µM against SmCD1 suggests that the target compound’s triazinone core could be optimized for similar enzyme inhibition .

Pharmacological Activity

Structure-Activity Relationships (SAR)

- Triazinone Core: Essential for hydrogen bonding with target proteins (e.g., enzyme active sites).

- 4-Methoxybenzyl Group : Enhances hydrophobic interactions; similar groups in improved FPR2 binding .

- m-Tolyl Acetamide : Balances lipophilicity and metabolic stability; analogs in showed protease inhibition .

- Thioether Linker : Increases flexibility and may reduce steric hindrance compared to direct carbon-carbon bonds .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrimido-triazine core, followed by thioether linkage and acetylation. Key steps include:

- Step 1: Condensation of 4-methoxybenzylamine with a triazine precursor under reflux in anhydrous DMF .

- Step 2: Thiolation using thiourea or mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Step 3: Acetylation with chloroacetyl chloride and coupling with m-toluidine in THF under inert atmosphere .

Optimization Tips:

- Microwave-assisted synthesis reduces reaction time by 40–60% compared to traditional reflux .

- Solvent choice (e.g., DMF vs. THF) impacts purity; DMF enhances solubility but may require rigorous post-reaction purification .

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, reflux, 12h | 65–70 | 85–90 |

| 2 | K₂CO₃, 80°C, 6h | 75–80 | 90–95 |

| 3 | THF, N₂, 24h | 60–65 | 80–85 |

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms regiochemistry of the triazine core and methoxybenzyl substituents (e.g., singlet for -OCH₃ at δ 3.8 ppm) .

- ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 515.65) .

- Infrared (IR) Spectroscopy: Detects thioamide (C=S stretch at ~1250 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

Best Practices:

- Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation .

- Combine orthogonal techniques (e.g., NMR + MS) to resolve ambiguities in stereochemistry .

Q. How can computational methods improve the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations:

- Use density functional theory (DFT) to model electron distribution at the triazine core, predicting sites for electrophilic substitution .

- Calculate binding energies with target proteins (e.g., kinases) to prioritize derivatives .

- Reaction Path Search: Employ tools like GRRM to explore feasible synthetic routes for derivatives with modified aryl groups .

Case Study:

Derivatives with electron-withdrawing groups (e.g., -NO₂) on the methoxybenzyl moiety showed 30% higher predicted binding affinity to EGFR kinase .

Q. What strategies resolve contradictory bioactivity data across assay systems?

Methodological Answer:

- Orthogonal Assays: Validate anticancer activity using both MTT (cell viability) and caspase-3/7 activation assays to distinguish cytostatic vs. apoptotic effects .

- Target Engagement Studies: Use surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., tubulin) .

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if contradictory in vivo/in vitro results stem from rapid metabolism .

Example:

A 2023 study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane permeability in Gram-negative vs. Gram-positive bacteria .

Q. How can reaction conditions be optimized for scalability without compromising purity?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial design to test interactions between temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.1–1.0 mol%) .

- Continuous Flow Chemistry: Pilot studies show a 20% yield increase in the thiolation step under continuous flow vs. batch conditions .

Critical Parameters:

- Avoid prolonged heating (>24h) to prevent degradation of the thioether linkage .

- Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess chloroacetyl chloride in Step 3 .

Q. What structure-activity relationships (SAR) guide the enhancement of biological activity?

Methodological Answer:

- Triazine Core Modifications:

- Replace the 4-methoxybenzyl group with 3,4-dimethoxybenzyl to improve solubility and CNS penetration .

- Introduce a fluorine atom at the m-tolyl ring to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.7h in rat plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.